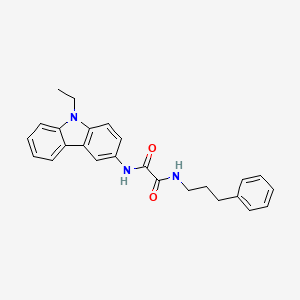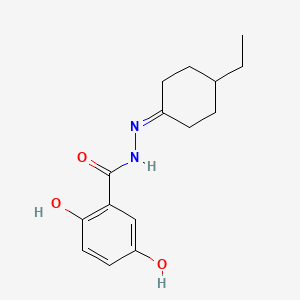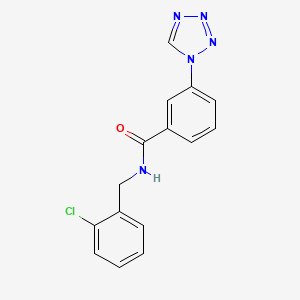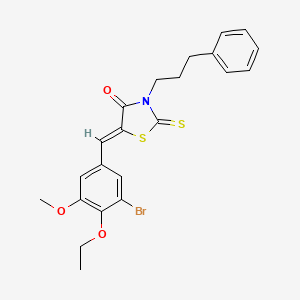![molecular formula C17H28N2O B4765081 N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4765081.png)
N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 103-105°C. In
Wirkmechanismus
The exact mechanism of action of N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide also activates the Nrf2 pathway, which regulates antioxidant response and detoxification processes. Additionally, N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide also has antioxidant properties and can reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In cancer cells, N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide induces apoptosis through the activation of caspase-dependent and caspase-independent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has several advantages for lab experiments, including its solubility in organic solvents and its stability under various conditions. However, N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has limitations as well, including its low water solubility and potential toxicity at high concentrations. Additionally, the exact mechanism of action of N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide. One area of interest is the development of N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide and its potential applications in cancer treatment. Finally, the development of new synthesis methods for N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide may lead to improved yields and more efficient production.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-[(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(2)17-9-7-16(8-10-17)13-19(15(3)20)12-6-11-18(4)5/h7-10,14H,6,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQTVSLJLOSCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CCCN(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N-[4-(propan-2-yl)benzyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4765000.png)
![5-(5-chloro-2-thienyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4765003.png)

![1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4765036.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)

![ethyl 2-({3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4765058.png)
![5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4765059.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4765072.png)

![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)

